D,L-O-Desmethyl Venlafaxine-d10
Overview
Description
D,L-O-Desmethyl Venlafaxine-d10: is a deuterium-labeled analog of O-Desmethylvenlafaxine, which is a major active metabolite of the antidepressant venlafaxine. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses .
Mechanism of Action
- Role : By inhibiting the reuptake of serotonin and norepinephrine, desvenlafaxine increases their availability in the synaptic cleft. This potentiation is thought to contribute to its antidepressant effects .
- Norepinephrine Reuptake Inhibition : Additionally, desvenlafaxine inhibits NET, blocking the reuptake of norepinephrine. Elevated norepinephrine levels contribute to improved mood, energy, and focus .
Target of Action
Mode of Action
: Desvenlafaxine: Uses, Interactions, Mechanism of Action | DrugBank Online : Evidence of the Dual Mechanisms of Action of Venlafaxine
Biochemical Analysis
Biochemical Properties
D,L-O-Desmethyl Venlafaxine-d10 plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which is responsible for its metabolism. The compound also interacts with serotonin and norepinephrine transporters, influencing their activity and contributing to its antidepressant effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels within synaptic clefts. This modulation impacts cell signaling pathways related to mood regulation and stress response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function and behavior. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it into other metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interactions with enzymes and cofactors in these pathways can also impact metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which influence its localization and accumulation within different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This subcellular localization is essential for its interaction with specific biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d10 involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to form a β-hydroxyamide intermediate. This intermediate is then reduced with alane and debenzylated using palladium on carbon and 1,4-cyclohexadiene to produce the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of stable isotope-labeled precursors and follows similar reaction pathways as described for laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: D,L-O-Desmethyl Venlafaxine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
D,L-O-Desmethyl Venlafaxine-d10 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry and liquid chromatography for the quantification of venlafaxine and its metabolites.
Biology: In pharmacokinetic studies to understand the metabolism and distribution of venlafaxine in biological systems.
Medicine: In therapeutic drug monitoring to ensure accurate dosing and efficacy of venlafaxine treatment.
Industry: In the development and validation of analytical methods for quality control and regulatory compliance .
Comparison with Similar Compounds
O-Desmethylvenlafaxine: The non-deuterated analog of D,L-O-Desmethyl Venlafaxine-d10.
Venlafaxine: The parent compound from which O-Desmethylvenlafaxine is derived.
Desvenlafaxine: Another active metabolite of venlafaxine with similar pharmacological properties
Uniqueness: this compound is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-SZWCYPPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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